molecular formula C21H16F3N3O B10915581 4-[1-benzyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol

4-[1-benzyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol

Cat. No.: B10915581
M. Wt: 383.4 g/mol
InChI Key: TWZLOOMPZGTLMY-UHFFFAOYSA-N
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Description

4-[1-benzyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-benzyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One common method involves the use of sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours. This is followed by acylation using trifluoroacetyl chloride and triethylamine as an acid-capturer .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-benzyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[1-benzyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-benzyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-benzyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C21H16F3N3O

Molecular Weight

383.4 g/mol

IUPAC Name

4-[1-benzyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]phenol

InChI

InChI=1S/C21H16F3N3O/c1-13-19-17(21(22,23)24)11-18(15-7-9-16(28)10-8-15)25-20(19)27(26-13)12-14-5-3-2-4-6-14/h2-11,28H,12H2,1H3

InChI Key

TWZLOOMPZGTLMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)O)C(F)(F)F)CC4=CC=CC=C4

Origin of Product

United States

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